Methyl 2-Phenoxycinnamate
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Overview
Description
Methyl 2-Phenoxycinnamate is an organic compound belonging to the cinnamate family It is characterized by a cinnamoyl group attached to a phenoxy group through a methyl ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-Phenoxycinnamate can be synthesized through several methods. One common approach involves the esterification of 2-phenoxycinnamic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically requires refluxing the mixture to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts like Lipozyme® TL IM in microreactors has been reported to enhance the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Phenoxycinnamate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-phenoxycinnamic acid and methanol.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed:
Hydrolysis: 2-Phenoxycinnamic acid and methanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other cinnamate derivatives and polymers.
Industry: It is used in the formulation of sunscreens and cosmetics due to its UV-absorbing properties.
Mechanism of Action
The mechanism of action of Methyl 2-Phenoxycinnamate involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound interacts with the cell membrane of microorganisms, disrupting their integrity and leading to cell death.
Anti-inflammatory Activity: It inhibits the activity of enzymes such as cyclooxygenase, reducing the production of inflammatory mediators.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Methyl 2-Phenoxycinnamate can be compared with other cinnamate derivatives, such as:
Methyl cinnamate: Similar structure but lacks the phenoxy group, resulting in different chemical and biological properties.
Ethyl cinnamate: Similar ester linkage but with an ethyl group instead of a methyl group, affecting its reactivity and applications.
2-Phenoxycinnamic acid: The free acid form of this compound, which exhibits different solubility and reactivity properties.
Uniqueness: this compound’s unique combination of a cinnamoyl group and a phenoxy group through a methyl ester linkage gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14O3 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl (E)-3-(2-phenoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O3/c1-18-16(17)12-11-13-7-5-6-10-15(13)19-14-8-3-2-4-9-14/h2-12H,1H3/b12-11+ |
InChI Key |
PLNJOZNOBZSKKP-VAWYXSNFSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1OC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
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